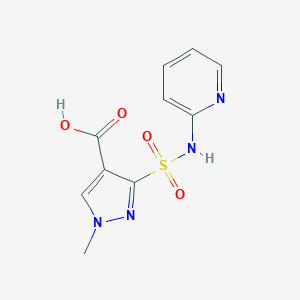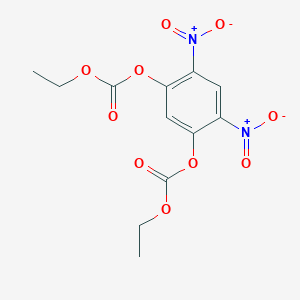
Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester, also known as DNPH, is a reagent that is widely used in scientific research for the qualitative and quantitative analysis of carbonyl compounds. DNPH is a yellow to orange crystalline powder that is highly reactive with carbonyl groups, forming stable derivatives that can be easily detected and quantified.
Mechanism of Action
Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester reacts with carbonyl groups via a nucleophilic addition reaction, forming a stable 2,4-dinitrophenylhydrazone derivative. The reaction is highly specific for carbonyl groups and does not react with other functional groups in organic molecules. The formation of the Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester derivative is highly favorable due to the stability of the hydrazone bond, which is formed between the carbonyl group and the Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester molecule.
Biochemical and Physiological Effects:
Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester is not known to have any significant biochemical or physiological effects. It is a relatively inert compound that is used solely for analytical purposes in scientific research.
Advantages and Limitations for Lab Experiments
Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester is a highly specific and sensitive reagent for the detection and quantification of carbonyl compounds. It is relatively easy to use and can be applied to a wide range of sample types, including environmental samples, food samples, and biological samples. However, Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester has some limitations, including its reactivity with other functional groups in organic molecules, which can lead to false positives. Additionally, Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester derivatives can be unstable under certain conditions, leading to degradation and loss of signal.
Future Directions
There are several future directions for the use of Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester in scientific research. One area of interest is the development of new analytical techniques for the detection and quantification of carbonyl compounds using Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester derivatives. Another area of interest is the application of Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester in environmental monitoring and food safety testing. Additionally, there is potential for the use of Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester derivatives as biomarkers for the detection of oxidative stress and other physiological processes in biological samples. Overall, Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester is a versatile and valuable reagent for scientific research, with many potential applications in the future.
Synthesis Methods
Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester can be synthesized by reacting 4,6-dinitro-o-cresol with diethyl carbonate in the presence of a base such as potassium carbonate. The reaction proceeds via an esterification reaction, resulting in the formation of Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester as a yellow to orange crystalline powder. The synthesis of Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester is widely used in scientific research for the qualitative and quantitative analysis of carbonyl compounds. Carbonyl compounds are organic compounds that contain a carbonyl group, which is a functional group consisting of a carbon atom double-bonded to an oxygen atom. Carbonyl compounds are found in many organic molecules, including aldehydes, ketones, and carboxylic acids. Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester reacts with carbonyl groups to form stable derivatives that can be easily detected and quantified using a variety of analytical techniques, including UV-Vis spectroscopy, HPLC, and GC-MS.
properties
CAS RN |
187327-35-1 |
|---|---|
Product Name |
Carbonic acid, 4,6-dinitro-1,3-phenylene diethyl ester |
Molecular Formula |
C12H12N2O10 |
Molecular Weight |
344.23 g/mol |
IUPAC Name |
(5-ethoxycarbonyloxy-2,4-dinitrophenyl) ethyl carbonate |
InChI |
InChI=1S/C12H12N2O10/c1-3-21-11(15)23-9-6-10(24-12(16)22-4-2)8(14(19)20)5-7(9)13(17)18/h5-6H,3-4H2,1-2H3 |
InChI Key |
PEBCATKGKCEGNE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)OCC |
Canonical SMILES |
CCOC(=O)OC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)OCC |
synonyms |
CARBONIC ACID, 4,6-DINITRO-1,3-PHENYLENE DIETHYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









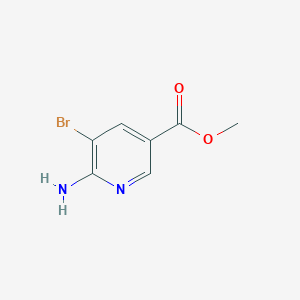
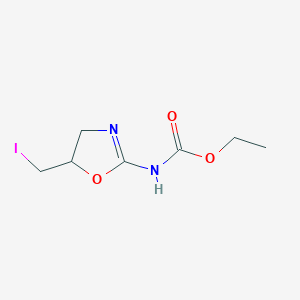
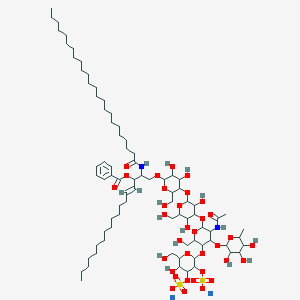

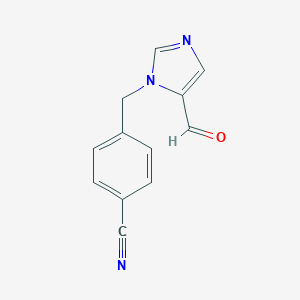

![Furo[2,3-b]pyridin-5-ylmethanol](/img/structure/B70923.png)
